![molecular formula C12H23N3 B11731228 butyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731228.png)
butyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butil({[1-(2-metilpropil)-1H-pirazol-4-il]metil})amina es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes. Este compuesto en particular presenta un grupo butilo y un grupo 2-metilpropil unidos al anillo de pirazol, lo que lo convierte en una molécula única y versátil en química orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de butil({[1-(2-metilpropil)-1H-pirazol-4-il]metil})amina se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 1-(2-metilpropil)-1H-pirazol-4-carbaldehído con butilamina en condiciones de reacción apropiadas. La reacción generalmente requiere un solvente como el etanol y puede ser catalizada por un ácido o una base para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso se optimizaría para obtener rendimiento y pureza, involucrando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de reactivos de alta pureza y medidas estrictas de control de calidad son esenciales para lograr las especificaciones de producto deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
Butil({[1-(2-metilpropil)-1H-pirazol-4-il]metil})amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, a menudo involucrando hidrogenación.
Sustitución: El grupo amina puede participar en reacciones de sustitución, donde se reemplaza por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas u otras formas reducidas. Las reacciones de sustitución pueden dar como resultado una variedad de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
Butil({[1-(2-metilpropil)-1H-pirazol-4-il]metil})amina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o antiinflamatorias.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de butil({[1-(2-metilpropil)-1H-pirazol-4-il]metil})amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1-(2-metilpropil)-1H-pirazol: Un compuesto relacionado con características estructurales similares.
Butilamina: Comparte el grupo funcional butilamina.
2-metilpropilamina: Contiene el grupo 2-metilpropil.
Singularidad
Butil({[1-(2-metilpropil)-1H-pirazol-4-il]metil})amina es única debido a su combinación específica de grupos funcionales y el anillo de pirazol. Esta combinación imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C12H23N3 |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-4-5-6-13-7-12-8-14-15(10-12)9-11(2)3/h8,10-11,13H,4-7,9H2,1-3H3 |
Clave InChI |
AZXDKQSFCKFSLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=CN(N=C1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


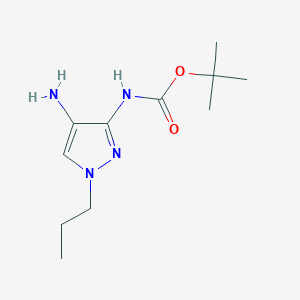
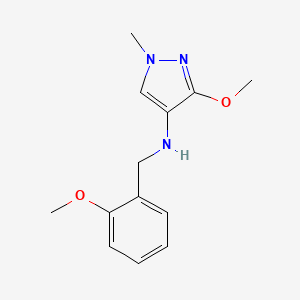
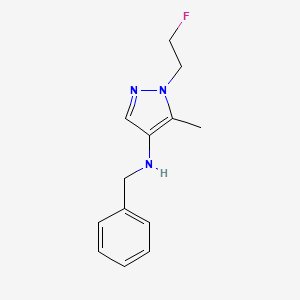
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731168.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11731174.png)
![4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B11731178.png)
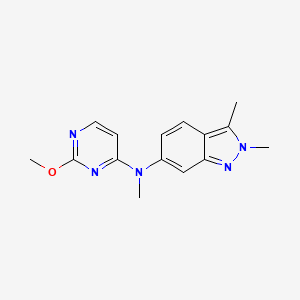
![O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11731192.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11731203.png)
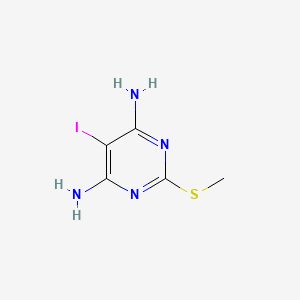
![5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731217.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731224.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11731233.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11731240.png)
